
Isocryptotanshinone
Overview
Description
Mechanism of Action
Target of Action
Isocryptotanshinone (ICTS) primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) in cancer cells . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
ICTS inhibits the activity of STAT3 by preventing its phosphorylation at Y705, which is essential for its activation . Furthermore, ICTS inhibits the nuclear translocation of STAT3, thereby preventing it from exerting its transcriptional regulatory functions .
Biochemical Pathways
ICTS affects multiple biochemical pathways. It inhibits the STAT3 signaling pathway, leading to a decrease in the expression of cell cycle- and apoptosis-associated proteins such as Cyclin D1, phosphorylated Rb, E2F1, Mcl-1, Bcl-2, and Survivin . This results in the induction of apoptosis and autophagy in cancer cells .
Result of Action
ICTS has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner . It induces cell cycle arrest at the G1/G0 phase and promotes apoptosis . Additionally, ICTS has been found to induce pro-death autophagy in cancer cells .
Biochemical Analysis
Biochemical Properties
Isocryptotanshinone plays a crucial role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the signal transducer and activator of transcription 3 (STAT3) protein. This compound inhibits the phosphorylation of STAT3, which in turn downregulates the expression of cell cycle and apoptosis-associated proteins such as Cyclin D1, phosphorylated retinoblastoma protein (p-Rb), E2F1, Mcl-1, Bcl-2, and Survivin . This inhibition leads to the arrest of cancer cells in the G1/G0 phase of the cell cycle and induces apoptosis.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In gastric cancer cells, this compound inhibits cell proliferation in a dose- and time-dependent manner . It induces cell cycle arrest in the G1/G0 phase and promotes apoptosis. The compound also affects cell signaling pathways, particularly the STAT3 signaling pathway. By inhibiting STAT3 phosphorylation, this compound downregulates the expression of Cyclin D1, p-Rb, and Survivin, which are crucial for cell cycle progression and survival . Additionally, this compound has been shown to induce pro-death autophagy in lung cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the STAT3 protein. This compound inhibits the phosphorylation of STAT3, which is a critical step in the activation of this protein . The inhibition of STAT3 phosphorylation leads to the downregulation of several downstream targets, including Cyclin D1, p-Rb, E2F1, Mcl-1, Bcl-2, and Survivin . This results in the arrest of the cell cycle in the G1/G0 phase and the induction of apoptosis. Additionally, this compound has been shown to induce pro-death autophagy in cancer cells by modulating the expression of autophagy-related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its bioactivity over extended periods. In vitro studies have shown that the inhibitory effects of this compound on cancer cell proliferation are dose- and time-dependent . Long-term exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies using animal models have demonstrated that this compound suppresses tumor growth over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving BALB/c nude mice, this compound was found to suppress xenograft tumor growth in a dose-dependent manner . Higher doses of this compound resulted in more pronounced inhibition of tumor growth. It is important to note that excessively high doses may lead to toxic or adverse effects. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels. By inhibiting the STAT3 signaling pathway, this compound affects the expression of genes involved in cell cycle regulation and apoptosis . This, in turn, influences the overall metabolic state of the cancer cells, leading to reduced proliferation and increased cell death.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cancer cells and accumulates in specific cellular compartments where it exerts its effects. Studies have shown that this compound is distributed throughout the tumor tissue, leading to localized inhibition of cancer cell proliferation . The transport and distribution of this compound are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the target site.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s ability to modulate cell signaling pathways and induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocryptotanshinone can be synthesized through various chemical reactions involving the core structure of tanshinones. The synthesis typically involves the cyclization of intermediate compounds under specific conditions to form the naphthoquinone structure characteristic of tanshinones .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the roots of Salvia miltiorrhiza. Techniques such as alcohol extraction, ultrasonic extraction, and supercritical CO2 fluid extraction are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Isocryptotanshinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone, affecting its reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Isocryptotanshinone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of naphthoquinones.
Biology: Investigated for its role in modulating cellular pathways, particularly the STAT3 pathway.
Medicine: Explored for its potential as an anticancer agent, particularly in lung, breast, and gastric cancers
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Cryptotanshinone: Another tanshinone compound with similar STAT3 inhibitory activity.
Tanshinone IIA: Known for its anticancer properties and ability to modulate multiple signaling pathways.
Dihydrotanshinone I: Exhibits similar biological activities but with different potency and specificity
Uniqueness: Isocryptotanshinone is unique due to its potent inhibition of the STAT3 pathway and its ability to induce both apoptosis and autophagy in cancer cells. Compared to other similar compounds, it exhibits a stronger inhibitory effect on STAT3 phosphorylation and cytotoxicity in certain cancer cell lines .
Properties
IUPAC Name |
4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHARLRBGHPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Isocryptotanshinone's anticancer activity?
A1: this compound (ICTS) exhibits anticancer activity primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). [, ] It achieves this by binding to the SH2 domain of STAT3, preventing its phosphorylation at the Y705 residue, a crucial step for STAT3 activation. [] This inhibition disrupts STAT3 dimerization and nuclear translocation, ultimately leading to reduced expression of STAT3 target genes involved in cell survival and proliferation. []
Q2: Does this compound induce any other cellular processes besides STAT3 inhibition in cancer cells?
A2: Yes, in addition to STAT3 inhibition, research indicates that ICTS induces both apoptosis and pro-death autophagy in A549 lung cancer cells. [] While the precise interplay between these processes is yet to be fully elucidated, evidence suggests that ICTS-induced autophagy contributes to cell death. []
Q3: How does this compound compare to other tanshinones in terms of STAT3 inhibition and anticancer activity?
A3: While other tanshinones exist, research suggests that ICTS exhibits a stronger inhibitory effect on STAT3 phosphorylation compared to Cryptotanshinone (CTS), another well-known tanshinone. [] Additionally, ICTS demonstrates more potent cytotoxicity against A549 lung cancer cells compared to CTS. []
Q4: Is there any information available regarding the binding interactions between this compound and its target protein?
A4: Docking studies predict that ICTS binds to the SH2 domain of STAT3, forming hydrogen bonds and pi-pi interactions with key amino acid residues like Lys591, Arg609, and Ser636. [] These interactions likely contribute to the potent inhibitory effect of ICTS on STAT3 activity.
Q5: What is known about the potential of this compound as an antiviral agent?
A5: While not directly addressed in the provided abstracts, computational studies using ligand- and structure-based virtual screening identified ICTS as a potential inhibitor of coronaviruses, including the novel coronavirus (2019-nCoV). [] This prediction stems from its structural similarity to known antiviral diterpenes and its predicted ability to bind to viral proteins. []
Q6: Is there any information regarding the extraction and isolation of this compound from natural sources?
A6: Yes, research describes the successful extraction of ICTS from Salvia Bunge f.alba using supercritical fluid carbon dioxide (SFE). [] This method yielded a significant amount of ICTS alongside other tanshinones and unsaturated fatty acids. []
Q7: Are there any studies focusing on the identification and quantification of this compound in complex mixtures?
A7: Research utilizes ultrahigh-performance liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry (UPLC-Q-TOF-MS/MS) for profiling and identifying ICTS and other constituents in Salvia miltiorrhiza. [] This technique allows for accurate quantification and differentiation of ICTS from other similar compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


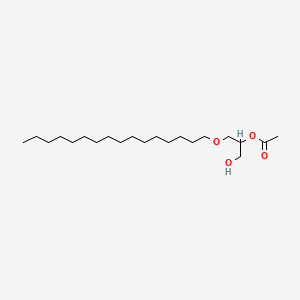

![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)
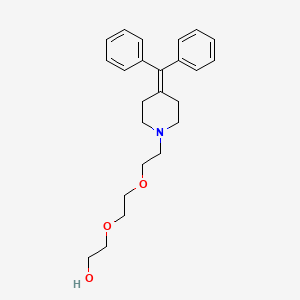
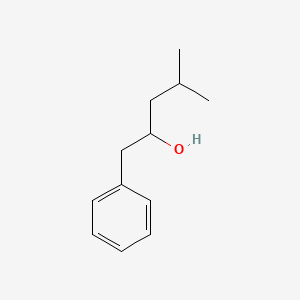
![(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene](/img/structure/B1196280.png)
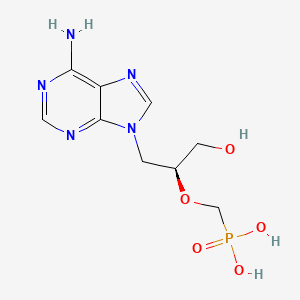

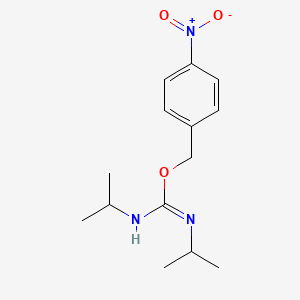
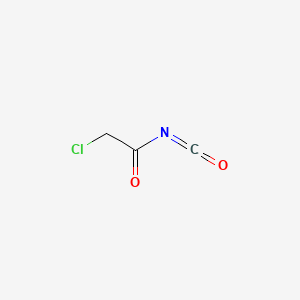
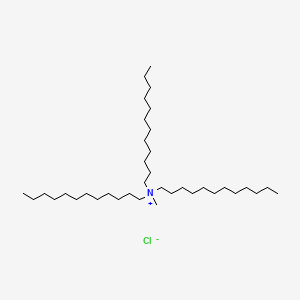
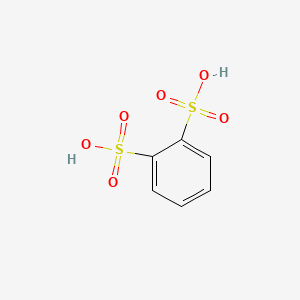
![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
![6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1196295.png)
